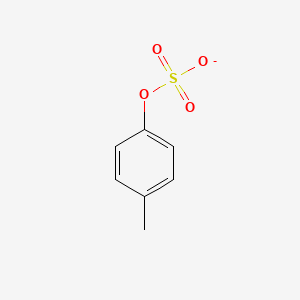
对甲酚硫酸盐
描述
p-Cresol sulfate (pCS) is a protein-bound uremic toxin . It is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . pCS levels typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .
Synthesis Analysis
Industrially, p-cresol is prepared mainly by a two-step route beginning with the sulfonation of toluene . The sulfonate salt undergoes basic hydrolysis to give the sodium salt of the cresol . A biomimetic synthetic route for p-cresol sulfate has been presented . Another synthetic pathway involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and followed by hydrolysis to give the final product p-cresol .
Molecular Structure Analysis
The chemical formula of p-Cresol sulfate is C7H8O4S . Its exact mass is 188.01 and its molecular weight is 188.197 .
Chemical Reactions Analysis
p-Cresol sulfate is a metabolite of tyrosine, which is bound to albumin and hence poorly removed by conventional hemodialysis . The interaction between p-cresol sulfate and other substances can be influenced by the inhibition of glucuronidation .
Physical And Chemical Properties Analysis
p-Cresol is a colorless prismatic crystal with a density of 1.0347 g/ml . It has a melting point of 35.5 °C and a boiling point of 201.8 °C . It is soluble in water, ethanol, and diethyl ether .
科学研究应用
Biomarker for Chronic Kidney Disease (CKD)
p-Cresol sulfate is recognized as a protein-bound uremic toxin whose levels increase in the sera of patients with the severity of CKD. It has a strong negative correlation with renal function and is used as a biomarker for clinical investigations to monitor the progression of CKD .
Indicator of Heart Disease
The toxicity of p-Cresol sulfate has been associated with various clinical conditions, including heart diseases. Its elevated levels can indicate an increased risk or the presence of cardiovascular complications, making it a valuable tool for heart disease research .
Microbial Metabolism in Gut Microbiota
p-Cresol sulfate serves as a sensitive urinary marker for fecal microbiota transplantation (FMT) and antibiotic treatments. It reflects the microbial metabolism of aromatic amino acids in the gut, providing insights into the effectiveness of interventions aimed at manipulating gut microbiota .
Vascular Biology Research
In vascular biology, p-Cresol sulfate is used to study its effects on the migration and proliferation of vascular smooth muscle cells (VSMCs). It has been shown to increase the area of atherosclerotic plaques in animal models, contributing to the understanding of atherosclerosis development .
Synthetic Pathways and Chemical Analysis
The compound’s synthetic pathways and chemical properties are of interest in analytical chemistry. Researchers have developed biomimetic synthetic routes for p-Cresol sulfate and have characterized its molecular structure using techniques like nuclear magnetic resonance and mass spectrometry .
安全和危害
未来方向
Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .
属性
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Cresol sulfate | |
CAS RN |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-cresyl sulfate interact with cells and tissues?
A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []
Q2: What is the impact of p-cresyl sulfate on endothelial cells?
A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []
Q3: Does p-cresyl sulfate affect mitochondrial function?
A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.
Q4: What is the molecular formula and weight of p-cresyl sulfate?
A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []
Q5: How can p-cresyl sulfate be unambiguously characterized?
A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []
A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.
A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.
A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.
Q6: What models are used to study p-cresyl sulfate's effects?
A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []
A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.
Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?
A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.
A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.
Q8: How is p-cresyl sulfate measured in biological samples?
A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.
A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.
A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.
Q9: What is the historical context of p-cresyl sulfate research?
A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]
Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?
A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]
Q11: Are there any pharmacological interventions that target p-cresyl sulfate?
A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





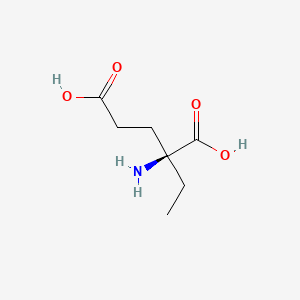

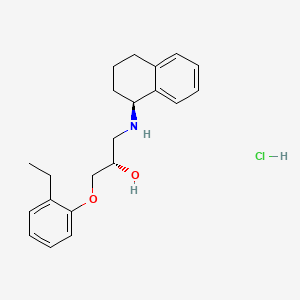

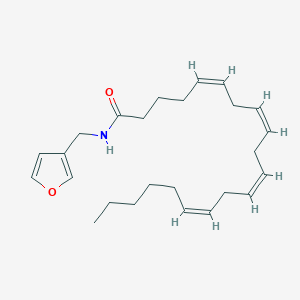

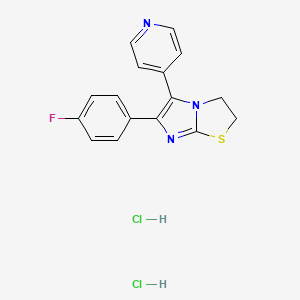
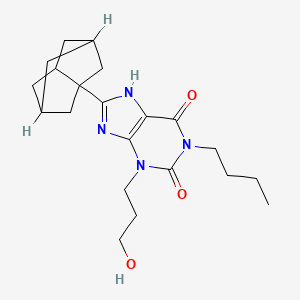
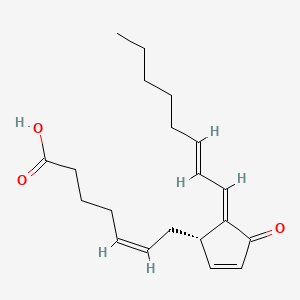
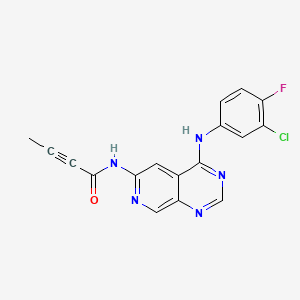
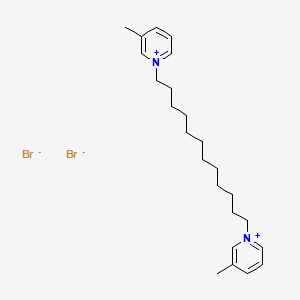
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)